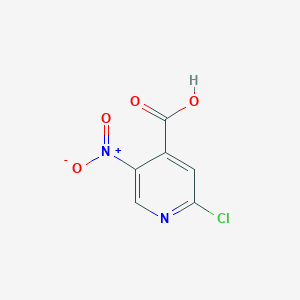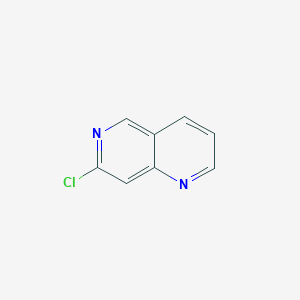
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
Overview
Description
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate, also known as (p-F-Ph)2IOTf, is a chemical compound with the molecular formula C13H8F5IO3S . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of this compound is 466.16 g/mol . The SMILES string representation is FC1=CC=C([I+]C2=CC=C(F)C=C2)C=C1.O=S([O-])(C(F)(F)F)=O . The InChI Key is HTFNIUDXMGKTQK-UHFFFAOYSA-M .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It is stable for at least 2 years after receipt when stored at -20°C .Scientific Research Applications
Radiosynthesis Precursor
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is utilized in the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. It has shown effectiveness as a labeling precursor in the no-carrier-added form of this compound (Helfer et al., 2013).
Synthesis of Oxazoles
In the presence of trifluoromethanesulfonic acid, iodosobenzene effectively catalyzes the reactions of dicarbonyl and monocarbonyl compounds with nitriles. This process results in the formation of 2,4-disubstituted and 2,4,5-trisubstituted oxazole in a single step under mild conditions (Saito et al., 2012).
Ionic Liquids Studies
This compound is also significant in studies involving ionic liquids. Investigations focus on the volumetric mass density and dynamic viscosity of ionic liquids containing various anions, including trifluoromethanesulfonate. These studies aid in validating force field models for use in molecular dynamics simulations of ionic liquids (Gouveia et al., 2017).
Proton Exchange Membranes
Research has also been conducted on the synthesis of fluorinated sulfonated poly(arylene ether) copolymers using this compound. These materials are studied for their potential as proton exchange membranes in fuel cells, with a focus on their ion exchange capacity, mechanical stability, and thermal stability (Kim et al., 2020).
Advanced Material Synthesis
Additionally, it has been used in the synthesis of poly(arylene ether)s containing pendant superacid groups for fuel cell applications. These materials exhibit high proton conductivities and are promising for use in advanced material applications (Mikami et al., 2010).
Self-Healing Elastomers
The compound plays a role in the design of self-healing poly(urea–urethane) elastomers, utilizing aromatic disulfide metathesis, a dynamic covalent chemistry that occurs at room temperature. These materials show significant potential in various industrial applications due to their self-healingproperties (Rekondo et al., 2014).
Proton Exchange Membranes for Fuel Cells
Research includes the development of sulfonated poly(aryl ether sulfone) membranes containing this compound. These membranes are investigated for their application in medium-high temperature fuel cells, focusing on their proton conductivity and stability (Xu et al., 2013).
Polymer Electrolyte Membranes
The chemical is also pivotal in the synthesis of polymer electrolyte membranes. These membranes are explored for their potential in improving fuel cell performance, with a focus on their ion conductivity and thermal stability (Yoo et al., 2016).
Safety and Hazards
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling . It is classified with the signal word “Warning” and is not considered dangerous goods for transportation .
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate is a versatile reagent used in organic synthesis. Its primary targets are various organic compounds that undergo oxidation reactions .
Mode of Action
This compound acts as an oxidant, facilitating various organic reactions . It interacts with its targets by accepting electrons, thereby oxidizing the target molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. It is often used in reactions such as thiol alkylation and olefin cyclization .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions, leading to the synthesis of new organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . It is a stable compound under normal conditions .
Biochemical Analysis
Cellular Effects
Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress within cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, it can impact cellular metabolism by altering the redox state of cells, which in turn affects metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through oxidation. The compound can bind to enzymes and proteins, leading to their oxidation and subsequent changes in their activity . For example, it can inhibit or activate enzymes by oxidizing their active sites, thereby modulating their catalytic functions . Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative oxidative damage in cells, affecting their function and viability . Therefore, it is essential to store and handle the compound under appropriate conditions to maintain its stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular pathways . At high doses, it can cause significant oxidative damage, leading to cell death and tissue injury . Studies have also shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage . Additionally, high doses of the compound can result in toxic or adverse effects, such as inflammation and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes and cofactors involved in redox reactions, such as oxidoreductases . The compound can affect metabolic flux by altering the redox state of cells, which influences the activity of metabolic enzymes and the levels of metabolites . For example, it can increase the production of reactive oxygen species (ROS), which can further modulate cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . For instance, its accumulation in mitochondria can enhance its oxidative effects, leading to mitochondrial dysfunction and altered energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can exert its oxidative effects on mitochondrial proteins and enzymes . This localization can influence the compound’s impact on cellular metabolism and energy production .
Properties
IUPAC Name |
bis(4-fluorophenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNIUDXMGKTQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732306-64-8 | |
| Record name | Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)








